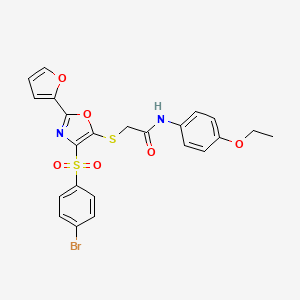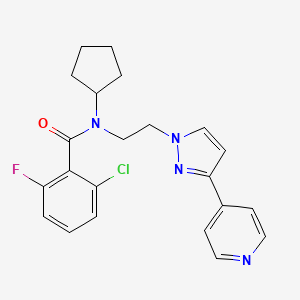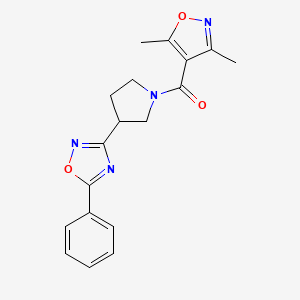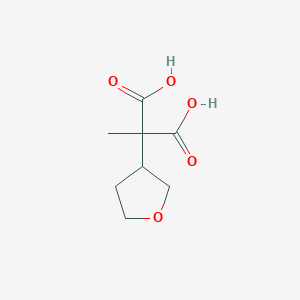![molecular formula C14H15BO2 B2924634 (3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1265312-55-7](/img/structure/B2924634.png)
(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid” is an organic compound related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . It is also known as 3,5-Dimethylphenylboronic acid (DMPBA) . The molecular formula is C8H11BO2 . It has a molecular weight of 149.98 .
Synthesis Analysis
The synthesis of boronic acids like DMPBA often involves palladium-catalyzed Suzuki coupling reactions . In these reactions, diboronyl esters of dialkoxyboranes can be used as diboronic acid reagents, and a catalyst, for instance, iridium or rhodium, is needed for producing the desired product .Molecular Structure Analysis
The molecular structure of DMPBA consists of a boron atom bonded to two hydroxyl groups and an aryl group . The aryl group in this case is a 3,5-dimethylphenyl group .Chemical Reactions Analysis
DMPBA can be used as a reactant in various chemical reactions. For instance, it can be used in palladium-catalyzed Suzuki coupling reactions . It can also act as a co-extractant in combination with modified Aliquat 336 for the extraction of xylose, glucose, and fructose from aqueous solutions .Physical And Chemical Properties Analysis
DMPBA is an off-white to light yellow crystalline powder . It has a melting point of 261-265 °C . The SMILES string representation of DMPBA is Cc1cc©cc(c1)B(O)O .Wissenschaftliche Forschungsanwendungen
Suzuki Coupling Reactions
This compound is used as a reactant in palladium-catalyzed Suzuki coupling reactions, which are widely used for creating carbon-carbon bonds in organic synthesis .
Sugar Extraction
It serves as a co-extractant with modified Aliquat 336 for the extraction of sugars like xylose, glucose, and fructose from aqueous solutions .
Preparation of Methyl Ester
It is also utilized in the preparation of penultimate methyl ester, which is an intermediate in various chemical syntheses .
Wirkmechanismus
Target of Action
The primary target of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .
Action Environment
The action of (3’,5’-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by several environmental factors. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively in a variety of environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO2/c1-10-7-11(2)9-13(8-10)12-3-5-14(6-4-12)15(16)17/h3-9,16-17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKUIEBXAIQMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)
![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)




![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)

![[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol](/img/structure/B2924573.png)
![Tert-butyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2924574.png)